molecular formula C9H8FNO B3428090 3-(3-Fluorophenyl)-2-propenamide, predominantly trans CAS No. 64379-96-0

3-(3-Fluorophenyl)-2-propenamide, predominantly trans

Cat. No. B3428090
CAS RN: 64379-96-0
M. Wt: 165.16 g/mol
InChI Key: DKGHNLLBYRFJRC-SNAWJCMRSA-N
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Description

3-(3-Fluorophenyl)-2-propenamide, predominantly trans, also known as FPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. FPA belongs to the class of chalcones, which are known for their diverse biological activities.

Scientific Research Applications

Chromatography

3-(3-Fluorophenyl)-2-propenamide can be used in chromatography, a laboratory technique for the separation of a mixture. The compound can be used as a reagent in the measuring apparatus needed for chromatography .

Mass Spectrometry

This compound can also be used in mass spectrometry, an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules, such as peptides and other chemical compounds .

Cell Labelling

3-(3-Fluorophenyl)-2-propenamide can be used in cell labelling, a technique used to track the passage of cells through the body. With the help of bio-orthogonal click reactions, this compound can be used to target non-native molecules within biological systems .

Biosensing

This compound can be used in biosensing, a technique used to detect the presence of chemical compounds in the human body. Bio-orthogonal click reactions can be used to create biosensors that can detect specific molecules within biological systems .

Polymer Synthesis

3-(3-Fluorophenyl)-2-propenamide can be used in the synthesis of polymers. The Suzuki–Miyaura coupling, a type of cross-coupling reaction, uses organoboron reagents and can be used in the synthesis of polymers .

Drug Synthesis

This compound can be used in the synthesis of drugs. For example, it can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H2,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGHNLLBYRFJRC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64379-96-0
Record name 3-(3-Fluorophenyl)-2-propenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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